4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine.
Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Its derivatives are explored for use in materials science, such as in the development of fluorescent probes.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and are studied for their potential as enzyme inhibitors.
Uniqueness
4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with piperazine and morpholine rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N8O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[2-methyl-6-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24N8O/c1-15-21-18(14-19(22-15)26-10-12-28-13-11-26)25-8-6-24(7-9-25)16-3-5-27-17(23-16)2-4-20-27/h2-5,14H,6-13H2,1H3 |
InChI Key |
IFFKOWXQOKCJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=NN5C=C4 |
Origin of Product |
United States |
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